(3-ethynylphenyl)hydrazine hydrochloride

Catalog No.
S6456763
CAS No.
1181621-19-1
M.F
C8H9ClN2
M. Wt
168.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-ethynylphenyl)hydrazine hydrochloride

CAS Number

1181621-19-1

Product Name

(3-ethynylphenyl)hydrazine hydrochloride

IUPAC Name

(3-ethynylphenyl)hydrazine;hydrochloride

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C8H8N2.ClH/c1-2-7-4-3-5-8(6-7)10-9;/h1,3-6,10H,9H2;1H

InChI Key

LQOPAIYQNTVULM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NN.Cl
  • Structural Features

    The presence of the ethynyl group (C≡CH) and the hydrazine functional group (N-NH2) suggests potential applications in areas like organic synthesis or medicinal chemistry. Ethynyl groups can participate in various coupling reactions to create complex molecules, while hydrazines can be used to form bonds with carbonyl groups (C=O) present in many biomolecules.

  • Similar Compounds

    Research on related molecules like 3-nitrophenylhydrazine hydrochloride () might provide some clues. 3-nitrophenylhydrazine hydrochloride is used as a reagent for the identification of carbonyl compounds like aldehydes and ketones. However, the presence of the nitro group (NO2) gives it different chemical properties compared to (3-ethynylphenyl)hydrazine hydrochloride.

Further exploration might involve:

  • Scientific Literature Search

    Searching academic databases for publications mentioning (3-ethynylphenyl)hydrazine hydrochloride could reveal its use in specific research areas.

  • Patent Databases

    Patent filings related to this compound might disclose its potential applications in various fields.

(3-ethynylphenyl)hydrazine hydrochloride is an organic compound characterized by the presence of a hydrazine functional group attached to a phenyl ring with an ethynyl substituent. Its molecular formula is C9H10ClN3C_9H_{10}ClN_3, and it is known for its potential applications in medicinal chemistry and as a precursor in various chemical syntheses. The compound exhibits unique structural features that contribute to its reactivity and biological activity.

Typical of hydrazines, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are important intermediates in organic synthesis.
  • Reduction Reactions: The hydrazine moiety can undergo reduction, making it useful in synthesizing amines.
  • Cyclization Reactions: It can participate in cyclization to form heterocyclic compounds, which are often biologically active.

For example, the reaction of (3-ethynylphenyl)hydrazine with an appropriate aldehyde can yield a hydrazone, which can further undergo cyclization under acidic conditions to form more complex structures .

Research indicates that (3-ethynylphenyl)hydrazine hydrochloride exhibits notable biological activities. It has been studied for its potential as an anticancer agent, particularly through its interactions with various cellular pathways. For instance, compounds derived from (3-ethynylphenyl)hydrazine have shown inhibitory effects on specific cancer cell lines, suggesting its utility in cancer therapy .

Additionally, the compound may exhibit anti-inflammatory and antimicrobial properties, although further studies are required to fully elucidate these effects and mechanisms of action .

The synthesis of (3-ethynylphenyl)hydrazine hydrochloride typically involves the following steps:

  • Formation of Ethynylaniline: 3-Ethynylaniline is synthesized from appropriate starting materials such as acetophenone and ethyl hydrazine carboxylate under acidic conditions.
  • Hydrochloride Salt Formation: The resultant base is treated with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability.
  • Purification: The product is purified through recrystallization techniques using solvents like chloroform or ether to obtain pure (3-ethynylphenyl)hydrazine hydrochloride .

(3-ethynylphenyl)hydrazine hydrochloride has several applications:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases, particularly cancers.
  • Chemical Synthesis: The compound is utilized as an intermediate in synthesizing other organic compounds, including heterocycles that possess biological activity.
  • Research Tool: It is employed in biochemical studies to explore the mechanisms of action of hydrazines and their derivatives in biological systems .

Studies on the interactions of (3-ethynylphenyl)hydrazine hydrochloride with biological targets have revealed its potential binding affinities with various receptors involved in cancer progression. Molecular docking studies suggest that the compound may interact effectively with tyrosine kinase receptors, which play a crucial role in cell signaling pathways related to proliferation and survival .

The precise mechanisms of these interactions are still under investigation, but preliminary data indicate that it could inhibit receptor activation, thereby affecting downstream signaling pathways critical for tumor growth.

Several compounds share structural similarities with (3-ethynylphenyl)hydrazine hydrochloride. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
3-EthynylanilinePhenyl ring with ethynyl groupPrecursor for various derivatives
4-MethylphenylhydrazineMethyl substitution on phenyl ringEnhanced lipophilicity
4-EthoxyphenylhydrazineEthoxy group on phenyl ringImproved solubility
2-AminobenzothiazoleThiazole ring fused with benzeneAntimicrobial activity
1-(4-Fluorophenyl)-2-hydrazineFluorinated phenyl substituentPotentially enhanced biological activity

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

168.0454260 g/mol

Monoisotopic Mass

168.0454260 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-25-2023

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